An In-depth Technical Guide to the Physical and Chemical Properties of Cyanogen Azide
An In-depth Technical Guide to the Physical and Chemical Properties of Cyanogen Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyanogen (B1215507) azide (B81097) (N₃CN) is a high-energy, reactive chemical compound first synthesized in the early 1960s by F. D. Marsh at DuPont.[1][2] It is classified as a primary explosive, making it extremely dangerous outside of a dilute solution.[2] Despite its instability, its unique reactivity makes it a valuable reagent in organic synthesis for creating nitrogen-rich compounds.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key reactions, presenting data in a structured format for technical audiences.
Physical Properties
Cyanogen azide is a colorless, oily liquid at room temperature.[1][2][3] Due to its extreme instability and explosive nature, it is typically prepared and handled in dilute solutions with organic solvents.[2][4] Pure cyanogen azide is dangerously sensitive to thermal, mechanical, or electrical shock and should not be isolated.[3][5]
Table 1: Physical and Identification Properties of Cyanogen Azide
| Property | Value | Reference(s) |
| Molecular Formula | CN₄ | [1][3] |
| Molecular Structure | N≡C–N₃ | [1] |
| Molecular Weight | 68.04 g/mol | [1][3] |
| Appearance | Colorless, oily liquid | [2][3] |
| IUPAC Name | Carbononitridic azide | [2] |
| CAS Number | 764-05-6 | [1] |
| Solubility | Soluble in most organic solvents (e.g., acetonitrile (B52724), ethyl acetate, benzene, cyclohexane) | [1][2][5] |
Chemical Properties and Reactivity
The chemical behavior of cyanogen azide is dominated by its high reactivity and inherent instability. It serves as a versatile reagent for introducing nitrogen-containing functional groups.
Stability and Decomposition
Pure cyanogen azide is a primary explosive that can detonate violently when subjected to shock or heat.[2][3] For practical applications, it is almost exclusively used in dilute solutions where it can be handled with relative safety. The stability is solvent and concentration-dependent; for instance, a 27% solution in acetonitrile exhibits a half-life of 15 days at room temperature.[3]
The decomposition of cyanogen azide can be initiated thermally or photochemically, proceeding through different pathways:
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Thermal Decomposition: In the gas phase, thermal decomposition primarily yields the NCN dimer as the final product.[6]
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Photodissociation: Upon exposure to light, cyanogen azide can fragment via two competitive channels, producing either a cyanonitrene radical (NCN) and dinitrogen (N₂) or a cyanide radical (CN) and an azide radical (N₃).[6]
Caption: Decomposition pathways of cyanogen azide.
Key Chemical Reactions
Cyanogen azide is a valuable reagent in synthetic chemistry, known for several key types of reactions:
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Cycloaddition Reactions: As a 1,3-dipolar reagent, it readily undergoes cycloaddition reactions with various unsaturated compounds, particularly alkenes.[1][5]
-
Insertion Reactions: It can react with alkanes in insertion reactions to produce primary alkylcyanamides.[3][5] This broadens its utility for functionalizing saturated hydrocarbons.
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Synthesis of Nitrogen-Rich Compounds: It is a crucial reagent for synthesizing compounds like diaminotetrazoles.[1][2]
Experimental Protocols
Caution: The synthesis and handling of cyanogen azide are extremely hazardous and should only be performed by trained professionals in a controlled laboratory environment with appropriate safety measures, including a fume hood and blast shield.
Synthesis of Cyanogen Azide in Solution
The most common and relatively safer method for preparing cyanogen azide is through the in situ reaction of sodium azide with a cyanogen halide in an anhydrous aprotic solvent.[2][5]
Objective: To prepare a dilute solution of cyanogen azide for immediate use in a subsequent reaction.
Materials:
-
Sodium azide (NaN₃)
-
Cyanogen chloride (ClCN) or Cyanogen bromide (BrCN)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Suspend sodium azide in dry acetonitrile within a reaction vessel equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a temperature below 25°C (typically between 10-15°C) using an ice bath.[5] Maintaining a low temperature is critical for safety and to prevent decomposition.
-
Slowly add cyanogen chloride or cyanogen bromide to the cooled and stirred suspension. The rate of addition should be controlled to keep the reaction temperature below the specified limit.
-
Allow the mixture to stir at a low temperature for several hours until the reaction is complete.
-
Once the reaction is finished, the resulting mixture contains dissolved cyanogen azide and a solid precipitate of the sodium halide byproduct (e.g., NaCl or NaBr).
-
Separate the solution of cyanogen azide from the solid byproduct by filtration or decantation.[5]
-
The resulting clear, colorless solution of cyanogen azide in acetonitrile is now ready for use. Do not attempt to isolate pure cyanogen azide by evaporating the solvent.
Critical Safety Note: The use of dry solvents and reagents is essential. The presence of trace moisture can lead to the formation of highly shock-sensitive, explosive byproducts.[2]
